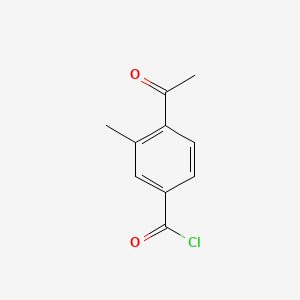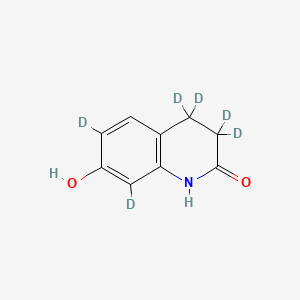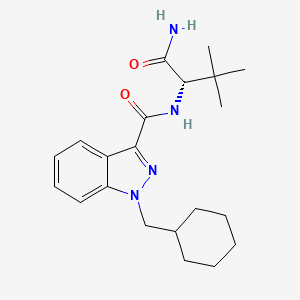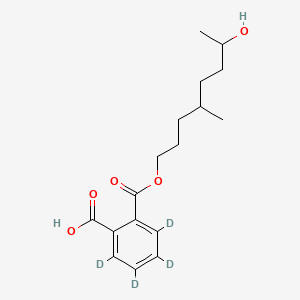
2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid
Overview
Description
2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid is a deuterated organic compound. The “d4” signifies the presence of four deuterium atoms (isotopes of hydrogen with a neutron) at unspecified locations in the molecule. This compound is a phthalate metabolite of Diisononyl phthalate, a plasticizer commonly used in food contact materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid is synthesized through a condensation reaction between 1,2-benzenedicarboxylic acid (phthalic acid) and 7-hydroxy-4-methyl-1-octanol. The reaction involves the formation of an ester linkage (C-O-C) between the carboxylic acid group of phthalic acid and the hydroxyl group of the alcohol.
Industrial Production Methods
The industrial production of this compound involves the use of stable isotope labeling techniques. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to produce the deuterated version. This process requires strict process parameter control to ensure product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to yield the corresponding alcohol (7-hydroxy-4-methyl-1-octanol) and carboxylic acid (phthalic acid).
Esterification: Formation of esters through the reaction of carboxylic acids with alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water as the reagent.
Esterification: Requires an acid catalyst, such as sulfuric acid, and is usually conducted under reflux conditions.
Major Products Formed
Hydrolysis: 7-Hydroxy-4-methyl-1-octanol and phthalic acid.
Esterification: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid is used in various scientific research applications, including:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Clinical Diagnostics: Utilized for imaging, diagnosis, and newborn screening.
Organic Chemistry: Employed as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid involves its role as a tracer molecule in metabolic studies. The deuterium atoms in the molecule allow for the tracking of metabolic pathways and the study of the compound’s distribution and metabolism in biological systems. The molecular targets and pathways involved include various enzymes and metabolic processes that interact with the phthalate metabolite.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester: The non-deuterated version of the compound.
Diisononyl Phthalate (DINP): A common plasticizer used in consumer products.
Uniqueness
2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid is unique due to the presence of deuterium atoms, which make it valuable for stable isotope labeling studies. This allows for more precise tracking and analysis of metabolic pathways compared to its non-deuterated counterparts.
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12-13,18H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCHSWLUPRJYEX-KNIGXJNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCC(C)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


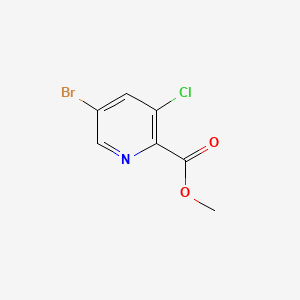
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)

![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)
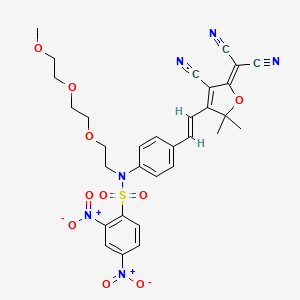
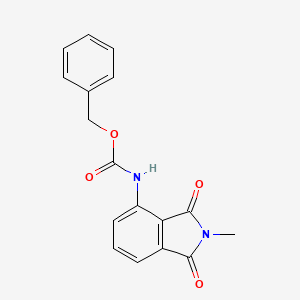
![6-Hydroxy-5,8-dimethyl-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B592622.png)

